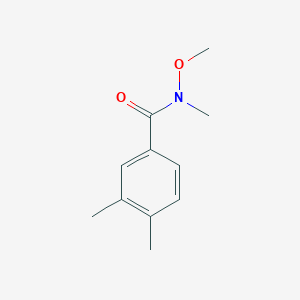

N-methoxy-N,3,4-trimethylbenzamide

Description

Properties

CAS No. |

155586-40-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-methoxy-N,3,4-trimethylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-10(7-9(8)2)11(13)12(3)14-4/h5-7H,1-4H3 |

InChI Key |

RYMVYOPMXHBGRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- N-Substituent Diversity : Methoxy groups on nitrogen (as in the target compound) vs. cyclohexyl or benzothiazolyl groups (in other derivatives) modulate electronic properties. For example, methoxy groups enhance electron density on the amide, influencing hydrogen-bonding capabilities .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Anticancer Potential: N-Substituted benzamides with bulky groups (e.g., cyclohexyl) show enhanced activity due to improved membrane permeability .

- Hydrogen-Bonding Networks : Methoxy and amide groups facilitate intermolecular interactions critical for crystal engineering and drug-receptor binding .

Preparation Methods

Reaction Mechanism and Catalyst Design

The dealkoxylation of N-methoxy-N-methylamides using palladium catalysts represents a direct route to secondary amides. In this method, N-methoxy-N,3,4-trimethylbenzamide is synthesized via reductive cleavage of the N–O bond in precursor compounds. A palladium(II) acetate (Pd(OAc)₂) and bis(diphenylphosphino)benzene (DPPBz) catalyst system facilitates this transformation under inert conditions.

The reaction proceeds through oxidative addition of the N-methoxyamide to palladium, followed by β-hydrogen elimination to release methanol and generate a palladium-amide intermediate. Subsequent reductive elimination yields the secondary amide. Key parameters include:

-

Temperature : 150°C for 6–18 hours

-

Solvent : Cyclopentyl methyl ether (CPME) or diglyme

-

Reductant : Triisobutylaluminum (Ali-Bu₃)

This method achieved a 78% yield for N-methylbenzamide derivatives under optimized conditions. For this compound, analogous starting materials with 3,4-dimethyl substitution on the aromatic ring would be required.

Iodine-Catalyzed Oxidative Coupling of Methylarenes and Formamides

Metal-Free Synthesis in Aqueous Media

A scalable, metal-free approach utilizes iodine (I₂) and tert-butyl hydroperoxide (TBHP) to couple methylarenes with N,N-dialkylformamides. This method activates multiple sp³ C–H bonds, enabling sequential C–O and C–N bond formation.

For this compound synthesis:

-

Substrates : 3,4-Dimethyltoluene and N-methoxy-N-methylformamide

-

Conditions :

-

Catalyst: I₂ (10 mol%)

-

Oxidant: TBHP (5.0 mmol)

-

Temperature: 80°C for 20 hours

-

Solvent: Water/ethyl acetate biphasic system

-

The mechanism involves TBHP-generated tert-butoxyl radicals abstracting hydrogen from methylarenes to form benzyl radicals, which couple with formamide-derived aminyl radicals. This method avoids transition metals, making it cost-effective and environmentally benign.

Nucleophilic Acyl Substitution with Functionalized Benzoyl Chlorides

Stepwise Functionalization of the Benzamide Core

A classical route involves reacting 3,4-dimethylbenzoyl chloride with N-methoxy-N-methylamine. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by HCl elimination:

Optimization Insights :

-

Solvent : Dichloromethane or THF

-

Base : Triethylamine (to scavenge HCl)

Challenges include steric hindrance from the 3,4-dimethyl groups, necessitating prolonged reaction times (12–24 hours).

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Palladium Dealkoxylation | Pd(OAc)₂, DPPBz, Ali-Bu₃ | 78–99 | High selectivity, mild conditions | Requires inert atmosphere, high cost |

| Iodine-Mediated Coupling | I₂, TBHP | 60–75 | Metal-free, aqueous compatibility | Longer reaction times |

| Nucleophilic Substitution | Triethylamine | 70–85 | Simplicity, readily available reagents | Steric hindrance issues |

Characterization and Validation

Spectroscopic Confirmation

Synthetic this compound is validated via:

-

¹H NMR : Methyl singlets at δ 2.15–2.35 ppm (aromatic CH₃), δ 3.08–3.17 ppm (N–CH₃), and δ 3.90–3.92 ppm (OCH₃).

-

¹³C NMR : Carbonyl signal at δ 170–171 ppm, aromatic carbons at δ 127–137 ppm.

-

Mass Spectrometry : Molecular ion peak matching C₁₁H₁₅NO₂ (m/z 193.12).

Industrial and Laboratory-Scale Considerations

Q & A

Basic Research Questions

Q. What is the recommended laboratory-scale synthesis protocol for N-methoxy-N,3,4-trimethylbenzamide?

- Methodology :

- Adapt the procedure from analogous benzamide syntheses (e.g., ). Start with 3,4-dimethylbenzoic acid (or derivative) and employ coupling reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in polar aprotic solvents (e.g., acetonitrile) under inert conditions.

- Key steps: (1) Activation of the carboxylic acid, (2) reaction with N-methoxy-N-methylamine derivatives, (3) purification via column chromatography.

- Expected yield: ~60–70% based on similar procedures .

Q. What analytical techniques are essential for characterizing this compound?

- Core Techniques :

- Nuclear Magnetic Resonance (NMR) : Assign methoxy (δ ~3.3–3.6 ppm), aromatic (δ ~6.9–7.3 ppm), and methyl groups (δ ~2.2–2.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion and fragmentation patterns.

- Advanced Support :

- Near-Infrared Spectroscopy : Investigate hydrogen-bonding interactions (e.g., with thioacetamide) to confirm conformational stability .

Q. What safety precautions should be prioritized when handling this compound?

- Critical Measures :

- Conduct Ames mutagenicity testing (if unverified), as structurally related anomeric amides show mutagenic potential (e.g., compound 3 in ).

- Avoid heating: DSC data indicate thermal decomposition (≥100°C). Store at 2–8°C in inert atmospheres to prevent degradation .

- Use PPE (gloves, goggles) and fume hoods during synthesis and handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis?

- Variables to Test :

- Solvent polarity : Compare acetonitrile (polar aprotic) vs. dichloromethane (less polar). Polar solvents enhance DMT-MM-mediated coupling efficiency .

- Stoichiometry : Optimize molar ratios of carboxylic acid:DMT-MM:amine (e.g., 1:1.2:1.1) to minimize side reactions.

- Temperature : Conduct reactions at 0–25°C to balance activation energy and reagent stability .

Q. What are the key stability considerations for storing this compound?

- Stability Profile :

- Thermal Sensitivity : Decomposes upon heating; avoid prolonged exposure to >40°C .

- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the methoxy group.

- Moisture : Hygroscopicity may accelerate hydrolysis; use desiccants in storage containers .

Q. How to address discrepancies in spectroscopic data during characterization?

- Troubleshooting :

- Tautomerism : If NMR signals suggest multiple conformers, conduct variable-temperature NMR to assess dynamic equilibria.

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or acylated intermediates) .

Q. What mechanistic insights explain the reactivity of this compound in acylation reactions?

- Electronic Effects :

- Reduced resonance between the amide nitrogen and carbonyl due to steric hindrance from methoxy and methyl groups, favoring nucleophilic attack at the carbonyl.

- Anomeric stabilization between the methoxy lone pair and σ* orbital of the N-acyloxy bond enhances electrophilicity .

Q. How to design experiments to explore its applications in β-trifluoromethyl enaminone synthesis?

- Methodological Framework :

- Substrate Scope : React with trifluoromethyl ketones under basic conditions (e.g., NaH/THF) to form enaminones.

- Kinetic Studies : Monitor reaction progress via F NMR to assess trifluoromethyl group incorporation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.